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Compound of Interest

Compound Name: N,N'-Dimethylparabanic acid

CAS No.: 5176-82-9

Cat. No.: B106998

Get Quote

Introduction & Chemical Context
N,N'-Dimethylparabanic acid (

) is a heterocyclic imidazolidine-trione derivative.[1] Historically identified as Cholestrophan, it is
a significant oxidation product of caffeine (1,3,7-trimethylxanthine) and other purine alkaloids.
In modern pharmaceutical chemistry, it serves as a specialized intermediate for the synthesis of
bioactive imidazolidine derivatives and polymers requiring high thermal stability.

Key Analytical Challenges:

Differentiation: Distinguishing the target from mono-methylated analogs (1-methylparabanic

acid) or ring-opened hydrolysis products (methylureas).

Symmetry: The molecule's

symmetry results in simplified spectral data, making minor impurities highly conspicuous but
requiring careful integration for quantitative purity.
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Hygroscopicity: The trione core is susceptible to hydrolysis under highly alkaline conditions,

necessitating specific handling during sample preparation.

Structural Identification (Spectroscopy)[2][3]
Nuclear Magnetic Resonance (NMR)
The high symmetry of N,N'-Dimethylparabanic acid renders its proton NMR spectrum

extremely simple. Any deviation from a single signal indicates contamination or degradation.

Protocol: Proton (

H) and Carbon (

C) NMR

Instrument: 400 MHz (or higher) NMR Spectrometer.

Solvent: Deuterated Chloroform (

) is preferred for resolution; DMSO-

is an alternative if solubility issues arise with aged samples.

Concentration: 10–15 mg in 0.6 mL solvent.

Relaxation Delay (

): Set to

seconds for quantitative integration, as the quaternary carbonyl carbons have long relaxation
times.

Expected Spectral Data:
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Nucleus

Chemical Shift
(

, ppm)

Multiplicity Assignment
Diagnostic
Note

H 3.10 – 3.25
Singlet (

)
(6H)

A single sharp

peak. Splitting or

extra peaks

indicate

asymmetry

(impurity).

C ~25.0 – 26.0 Singlet Methyl carbons.

C ~153.0 – 155.0 Singlet (C2)

Urea carbonyl

(between

nitrogens).

C ~157.0 – 159.0 Singlet (C4, C5) Oxalyl carbonyls.

Expert Insight: If you observe a small doublet or broad singlet near 2.8–2.9 ppm, check for N-

methylurea, a common hydrolysis degradation product.

Fourier-Transform Infrared Spectroscopy (FT-IR)
The trione system produces a characteristic "fingerprint" in the carbonyl region, distinct from

standard amides or ureas.

Protocol:

Method: Attenuated Total Reflectance (ATR) on a Diamond or ZnSe crystal.

Resolution: 4 cm
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, 16 scans.

Key Absorption Bands:

1720 – 1790 cm

: Strong, broad, or split band corresponding to the three coupled carbonyl stretches
(imidazolidinetrione system).

2950 – 3000 cm

: Weak C-H stretches (methyl groups).

Absence of N-H: The spectrum must lack bands in the 3200–3400 cm

region. Presence of N-H stretch indicates demethylation or ring opening.

Chromatographic Purity (RP-HPLC)
This method separates N,N'-Dimethylparabanic acid from its precursors (caffeine) and

degradation products (methylureas).

Method Parameters[4][5][6][7][8]
Parameter Condition

Column

C18 (L1),

mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax

Eclipse or Waters Symmetry)

Mobile Phase A 0.1% Phosphoric Acid in Water (Buffer pH ~2.5)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Injection Vol 10 µL

Detection UV @ 210 nm (primary) and 230 nm

Column Temp 30°C
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Gradient Profile
Time (min) % Mobile Phase A % Mobile Phase B Comment

0.0 95 5
Initial equilibration

(polar retention)

10.0 60 40
Linear gradient to

elute organics

12.0 60 40 Isocratic hold

12.1 95 5 Re-equilibration

18.0 95 5 End of run

Validation Note: N,N'-Dimethylparabanic acid is relatively polar. If retention is too low (

), reduce initial organic modifier to 2% or use a specialized "AQ" (aqueous

compatible) C18 column.

Thermal Analysis (DSC)
Differential Scanning Calorimetry (DSC) is the definitive method for confirming the solid-state

identity and purity of the crystalline material.

Protocol:

Pan: Aluminum, crimped (non-hermetic).

Sample Mass: 2–5 mg.

Heating Rate: 10°C/min from 40°C to 200°C.

Purge Gas: Nitrogen (50 mL/min).
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Critical Parameters:

Melting Onset (

):148.0°C – 150.0°C.

Peak Maximum: ~151°C.[2]

Purity Calculation: Use the Van't Hoff equation on the melting endotherm to determine molar

purity. A sharp peak with

indicates high crystallinity and purity.

Synthesis & Degradation Pathway Visualization
Understanding the origin of N,N'-Dimethylparabanic acid is crucial for impurity profiling. It is

most commonly derived from the oxidative degradation of Caffeine.
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Impurity: 1,3-Dimethylurea

Decarboxylation

Click to download full resolution via product page

Figure 1: Oxidative pathway from Caffeine to N,N'-Dimethylparabanic acid and potential

degradation impurities.[3]

Analytical Workflow Summary
The following decision tree outlines the logical flow for characterizing a new batch of material.
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Figure 2: Step-by-step characterization workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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